molecular formula C24H25ClN2O5S B11125051 N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide

Cat. No.: B11125051
M. Wt: 489.0 g/mol
InChI Key: HYPSXVYWCKKBDF-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide is a complex organic compound characterized by its unique structure, which includes benzyl, chloro, methoxy, sulfonyl, and ethoxy groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile

    Electrophilic Aromatic Substitution: This method is used to introduce the chloro and methoxy groups onto the aromatic ring.

    Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Modified aromatic rings with different substituents.

Scientific Research Applications

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C24H25ClN2O5S

Molecular Weight

489.0 g/mol

IUPAC Name

2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C24H25ClN2O5S/c1-3-32-21-12-8-7-11-20(21)26-24(28)17-27(16-18-9-5-4-6-10-18)33(29,30)23-15-19(25)13-14-22(23)31-2/h4-15H,3,16-17H2,1-2H3,(H,26,28)

InChI Key

HYPSXVYWCKKBDF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

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